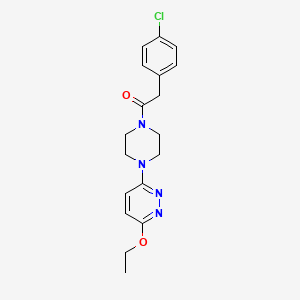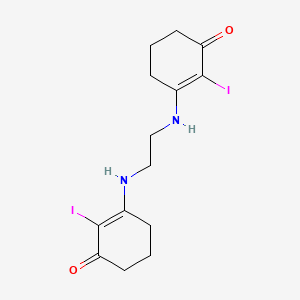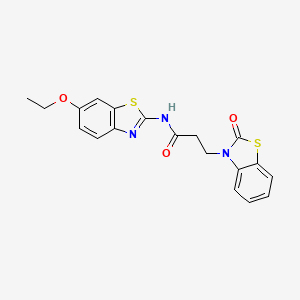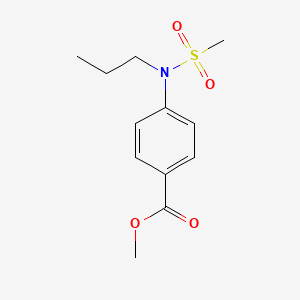
2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone, also known as TAK-063, is a novel small molecule that belongs to the class of non-benzodiazepine anxiolytics. It is a potent and selective antagonist of the GABA-A receptor α2/α3 subtypes, which are primarily responsible for the anxiolytic effects of benzodiazepines. TAK-063 has shown promising results in preclinical studies and is currently being developed as a potential therapeutic agent for the treatment of anxiety disorders.
Mecanismo De Acción
2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone is a selective antagonist of the GABA-A receptor α2/α3 subtypes, which are primarily responsible for the anxiolytic effects of benzodiazepines. By blocking these receptors, this compound reduces anxiety and promotes relaxation. Unlike benzodiazepines, this compound does not interact with the α1 subunit of the GABA-A receptor, which is responsible for sedative and hypnotic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular levels of dopamine, norepinephrine, and serotonin in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant-like effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and has been implicated in the pathophysiology of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone is its selectivity for the α2/α3 subtypes of the GABA-A receptor, which reduces the risk of side effects associated with non-selective GABA-A receptor antagonists. Another advantage is its anxiolytic and antidepressant-like effects, which make it a promising therapeutic agent for the treatment of anxiety disorders and depression. One limitation of this compound is its limited bioavailability and short half-life, which may require frequent dosing or the use of sustained-release formulations.
Direcciones Futuras
There are several potential future directions for the research and development of 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone. One direction is the optimization of its pharmacokinetic properties to improve its bioavailability and half-life. Another direction is the investigation of its effects on other neurotransmitter systems, such as the glutamatergic system, which has been implicated in the pathophysiology of anxiety and depression. Additionally, this compound may have potential applications in the treatment of other psychiatric disorders, such as schizophrenia, bipolar disorder, and post-traumatic stress disorder.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone involves several steps, starting with the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form 2-(4-chlorophenyl)acetoacetic acid ethyl ester. This intermediate is then reacted with 6-ethoxy-3-pyridazinecarboxylic acid hydrazide in the presence of triethylamine and acetic anhydride to produce 4-(6-ethoxypyridazin-3-yl)acetoacetic acid ethyl ester. The final step involves the reaction of this intermediate with piperazine in the presence of sodium hydride to yield this compound.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone has been extensively studied in preclinical models of anxiety, and has shown anxiolytic effects comparable to benzodiazepines, but with fewer side effects. It has also been shown to have antidepressant-like effects in animal models of depression. This compound has been tested in several behavioral assays, including the elevated plus maze, light-dark box, and forced swim test, and has consistently shown anxiolytic and antidepressant-like effects.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-2-25-17-8-7-16(20-21-17)22-9-11-23(12-10-22)18(24)13-14-3-5-15(19)6-4-14/h3-8H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHFJAKEDOZPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978482.png)
![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-6-methylmorpholin-4-yl]propanamide](/img/structure/B2978484.png)
![N-cyclopentyl-3-[2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2978485.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2978491.png)
![2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2978492.png)
![6-(2,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2978493.png)






![(1R,3s,5S)-phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2978505.png)